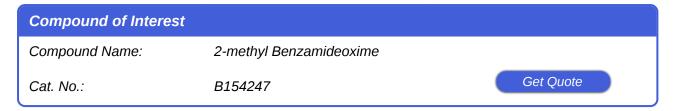


An In-depth Technical Guide to the Physicochemical Properties of 2-Methylbenzamide Oxime

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylbenzamide oxime is a chemical compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is crucial for its synthesis, characterization, and application in drug discovery and development. This technical guide provides a comprehensive overview of the known physicochemical properties of 2-methylbenzamide oxime, detailed experimental protocols for its synthesis and analysis, and insights into the potential biological signaling pathways it may influence based on related structures.

Physicochemical Properties

The fundamental physicochemical properties of 2-methylbenzamide oxime are summarized in the table below. These properties are essential for predicting its behavior in various chemical and biological systems.



Property	Value	Source
Molecular Formula	C ₈ H ₁₀ N ₂ O	[1]
Molecular Weight	150.18 g/mol	[1]
Appearance	Solid	
Melting Point	144-148 °C	
CAS Number	40312-14-9	[1]
SMILES	Cc1ccccc1\C(N)=N/O	
InChI	1S/C8H10N2O/c1-6-4-2-3-5- 7(6)8(9)10-11/h2-5,11H,1H3, (H2,9,10)	
InChI Key	UAKAWWHOQNNATR- UHFFFAOYSA-N	
pKa (estimated)	pKa1 ≈ 5.0, pKa2 ≈ 12.4	[2]
logP (estimated)	≈ 0.8	[3]
Solubility (estimated)	Poorly soluble in water, soluble in alcohol.	[3][4][5]

Note on Estimated Values:

- pKa: The experimental pKa values for the parent compound, benzamidoxime, are 4.85 and 12.36.[2] The presence of an electron-donating methyl group on the benzene ring is expected to slightly increase the basicity of the oxime nitrogen (decreasing pKa1) and have a minimal effect on the acidity of the oxime hydroxyl group (pKa2).[2]
- logP: The provided value is the XLogP3 for the related compound 2-methylbenzamide.[3] This serves as a reasonable estimate for the lipophilicity of 2-methylbenzamide oxime.
- Solubility: Based on the properties of the related compound 2-methylbenzamide, which is sparingly soluble in water but very soluble in alcohol, a similar solubility profile is expected for 2-methylbenzamide oxime.[3][4] Oximes, in general, are poorly soluble in water.[5]



Experimental Protocols Synthesis of 2-Methylbenzamide Oxime

This protocol is a generalized method adapted from established procedures for the synthesis of benzamide oximes.[6][7] Materials: • 2-Methylbenzonitrile

• Potassium carbonate (K2CO3) or Sodium Methoxide

Ethanol

• Hydroxylamine hydrochloride (NH2OH·HCl)

- Water
- · Ethyl acetate
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask
- · Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Filtration apparatus

Procedure:



- In a round-bottom flask, dissolve 2-methylbenzonitrile (1 equivalent) and hydroxylamine hydrochloride (1 equivalent) in a mixture of ethanol and water.
- Add potassium carbonate (1 equivalent) to the mixture.
- Attach a reflux condenser and heat the mixture to reflux with stirring for 12-18 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- If a precipitate forms, filter the solid product and wash with cold water. The solid can be further purified by recrystallization from ethanol.
- If no precipitate forms, remove the ethanol using a rotary evaporator.
- Add water to the remaining aqueous residue and extract the product with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methylbenzamide oxime.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Synthesis Workflow Diagram



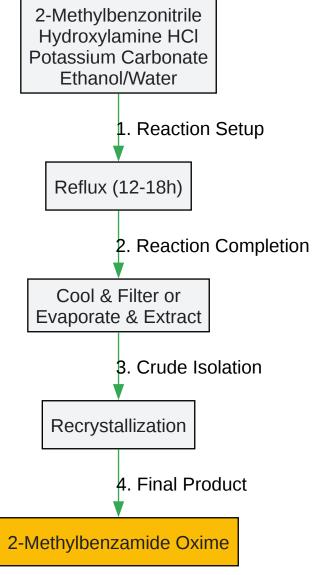


Diagram 1: Synthesis and Purification Workflow

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Caption: Workflow for the synthesis and purification of 2-methylbenzamide oxime.

Analysis by High-Performance Liquid Chromatography (HPLC)

This is a general-purpose Reverse-Phase HPLC (RP-HPLC) method that can be adapted for the analysis of 2-methylbenzamide oxime.[8][9]

Instrumentation and Conditions:



- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 column (e.g., 4.6 x 150 mm, 5 μm).
- Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid).
 - Start with a lower concentration of acetonitrile (e.g., 20%) and ramp up to a higher concentration (e.g., 80%) over 15-20 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25-30 °C.
- Detection Wavelength: 254 nm or a wavelength determined by UV-Vis spectral analysis of the compound.
- Injection Volume: 10 μL.

Procedure:

- Prepare a stock solution of 2-methylbenzamide oxime in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
- Prepare a series of standards by diluting the stock solution to the desired concentrations for calibration.
- Filter all samples and standards through a 0.45 µm syringe filter before injection.
- Equilibrate the HPLC column with the initial mobile phase conditions for at least 15-20 minutes.
- Inject the standards and the sample solution.
- Analyze the resulting chromatograms to determine the retention time and peak area of 2methylbenzamide oxime.

Analytical Workflow Diagram



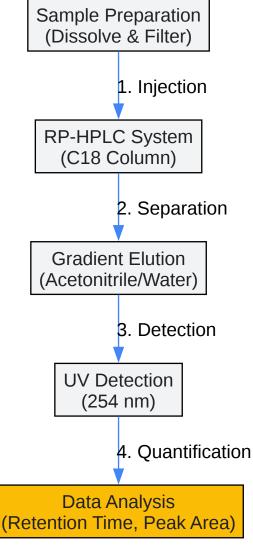


Diagram 2: HPLC Analysis Workflow

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Caption: Workflow for the analysis of 2-methylbenzamide oxime by HPLC.

Potential Biological Activity and Signaling Pathways

While specific biological data for 2-methylbenzamide oxime is not readily available in the public domain, the benzamide and oxime moieties are present in numerous biologically active compounds.[10][11] Research on related molecules provides insights into potential mechanisms of action.

3.1. Inhibition of the Hedgehog Signaling Pathway







Derivatives of 2-methoxybenzamide have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway by targeting the Smoothened (Smo) receptor.[12][13] Aberrant activation of the Hh pathway is implicated in several types of cancer.[12][13] The benzamide core structure plays a crucial role in binding to the Smo receptor. It is plausible that 2-methylbenzamide oxime could exhibit similar inhibitory activity, although this would require experimental validation.

Hedgehog Signaling Pathway Inhibition Diagram



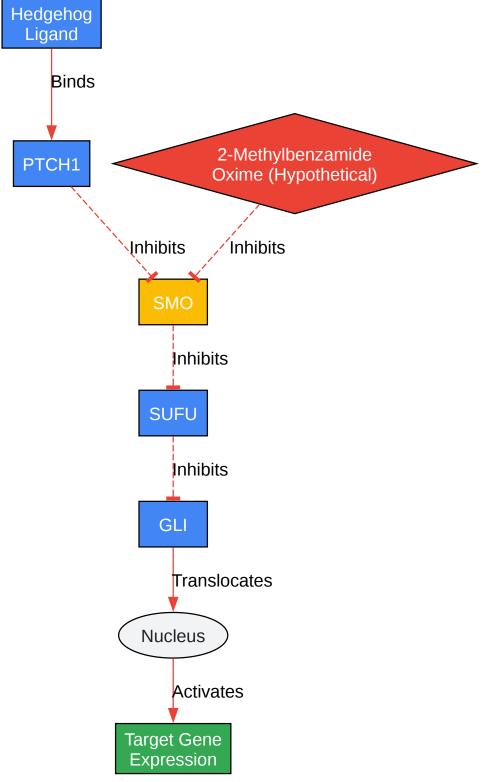


Diagram 3: Postulated Hedgehog Pathway Inhibition

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Caption: Hypothetical inhibition of the Hedgehog signaling pathway by 2-methylbenzamide oxime.

3.2. PD-1/PD-L1 Pathway Interaction

Recent studies have shown that certain benzamidoxime derivatives can act as ligands for Programmed death-ligand 1 (PD-L1), a key immune checkpoint protein.[2] The binding of these compounds to PD-L1 can disrupt its interaction with the PD-1 receptor, a mechanism of interest in cancer immunotherapy. The binding affinity of these benzamidoxime derivatives was found to be pH-dependent.[2] Given its structural similarity, 2-methylbenzamide oxime could potentially interact with the PD-1/PD-L1 pathway, a hypothesis that warrants further investigation.

Conclusion

This technical guide has compiled the available physicochemical data for 2-methylbenzamide oxime, provided detailed experimental protocols for its synthesis and analysis, and explored potential biological activities based on structurally related compounds. The information presented herein serves as a valuable resource for researchers and scientists working with this compound and highlights areas for future investigation, particularly in the context of its potential as a therapeutic agent. Experimental determination of its pKa, logP, solubility, and biological activity is necessary to fully elucidate its properties and potential applications.

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